molecular formula C8H14O2 B12707286 (R)-2-Propyl-4-pentenoic acid CAS No. 117039-61-9

(R)-2-Propyl-4-pentenoic acid

Cat. No.: B12707286
CAS No.: 117039-61-9
M. Wt: 142.20 g/mol
InChI Key: UMYDNZXEHYSVFY-ZETCQYMHSA-N
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Description

Contextualization as a Metabolite within Biological Systems

(R)-2-Propyl-4-pentenoic acid is formed in the body as a metabolite of valproic acid (VPA), an established anticonvulsant drug. oup.commdpi.com The metabolism of VPA is complex, involving several enzymatic pathways. psu.edu One of the key pathways is the desaturation of the VPA molecule to form 2-propyl-4-pentenoic acid, often referred to as 4-ene-VPA. oup.comacs.org This metabolic process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with studies indicating that CYP2C9 is the predominant enzyme responsible for the formation of 4-ene-VPA. oup.commdpi.comnih.gov Other CYP enzymes, such as CYP2A6 and CYP2B6, also contribute to a lesser extent. oup.comnih.gov

Once formed, 4-ene-VPA can undergo further metabolic reactions, including β-oxidation. caymanchem.comglpbio.com Research using isolated rat hepatocytes has shown that the biotransformation of VPA into its various metabolites, including those from β-oxidation, can exhibit stereoselectivity. nih.gov

Significance of Chirality and Stereoisomerism in Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the study of this compound. oup.com The "R" in its name refers to the specific three-dimensional arrangement of the atoms around its chiral center, as defined by the Cahn-Ingold-Prelog priority rules. ontosight.ai Its mirror image is the (S)-enantiomer, (S)-2-Propyl-4-pentenoic acid.

Overview of Key Academic Research Domains for this compound

Academic research involving this compound is concentrated in several key areas:

Drug Metabolism and Pharmacokinetics: A primary focus of research is understanding the metabolic pathways of valproic acid and the formation of its various metabolites, including the stereoselective formation of (R)- and (S)-4-ene-VPA. nih.govnih.gov These studies often involve in vitro experiments using liver microsomes and cDNA-expressed CYP enzymes to identify the specific enzymes responsible for metabolism. oup.comnih.gov

Toxicology: A significant body of research investigates the toxicological implications of VPA metabolites. oup.com 4-ene-VPA is often studied for its potential role in the hepatotoxicity associated with VPA therapy. caymanchem.comglpbio.comresearchgate.net The stereoselective toxicity of 4-ene-VPA enantiomers is a particular area of interest, with studies exploring how the different spatial arrangements of the molecules influence their toxic effects. mdpi.comnih.gov

Stereoselective Synthesis: The differential biological activities of the (R) and (S) enantiomers have driven research into methods for their stereoselective synthesis. nih.govnih.gov This allows for the preparation of pure samples of each enantiomer, which are essential for accurately assessing their individual pharmacological and toxicological properties.

Below is a table summarizing the key properties of 2-Propyl-4-pentenoic acid:

PropertyValue
Synonyms 4-ene VPA, 2-Allylpentanoic Acid
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS Number 1575-72-0 (for the racemic mixture)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117039-61-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-2-propylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1

InChI Key

UMYDNZXEHYSVFY-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](CC=C)C(=O)O

Canonical SMILES

CCCC(CC=C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure R 2 Propyl 4 Pentenoic Acid

Strategies for Enantioselective Synthesis of 2-Propyl-4-pentenoic Acid

The enantioselective synthesis of 2-propyl-4-pentenoic acid is crucial for evaluating the biological activities of its individual enantiomers. Both chiral auxiliary-mediated and asymmetric synthesis protocols have been successfully employed to achieve high enantiomeric purity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has proven effective in the synthesis of enantiomerically enriched 2-propyl-4-pentenoic acid.

One notable approach utilizes oxazolidinone-based chiral auxiliaries. For instance, the enantiomers of 2-n-propyl-4-pentenoic acid have been synthesized using (4S)-4-(2-propyl)-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyloxazolidinone as chiral auxiliaries. acs.org The process involves the alkylation of the n-valeryl derivatives of these oxazolidinones with allyl bromide. Subsequent reductive cleavage and oxidation of the resulting product yield the desired (R)- and (S)-2-propyl-4-pentenoic acids with an enantiomeric excess greater than 93%. acs.org

Another versatile chiral auxiliary is Oppolzer's camphorsultam. This auxiliary has been instrumental in the synthesis of optically active (R)-2-propyloctanoic acid, a related compound, highlighting its potential for the synthesis of other chiral carboxylic acids. oup.com The use of Oppolzer's camphorsultam often involves acylation followed by a stereoselective alkylation reaction. oup.com A key challenge in these syntheses can be the removal of the chiral auxiliary without causing racemization. oup.com

Pseudoephedrine is another effective chiral auxiliary. It reacts with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org The auxiliary is then cleaved to afford the chiral carboxylic acid. wikipedia.org

Table 1: Chiral Auxiliaries in the Synthesis of (R)-2-Propyl-4-pentenoic Acid and Related Compounds

Chiral AuxiliaryKey Reaction StepAchieved Enantiomeric Excess (ee)Reference
(4S)-4-(2-propyl)-2-oxazolidinoneAlkylation of n-valeryl derivative with allyl bromide>93% acs.org
(4R,5S)-4-methyl-5-phenyloxazolidinoneAlkylation of n-valeryl derivative with allyl bromide>93% acs.org
Oppolzer's CamphorsultamAlkylationHigh (specific value not stated for this compound) oup.com
(R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP/SAMP)Asymmetric alkylationHigh (specific value not stated) nih.gov

Asymmetric Synthesis Protocols

Asymmetric synthesis aims to create a new chiral center with a preference for one enantiomer, often using a chiral catalyst or reagent. york.ac.uk This approach avoids the need to install and remove a chiral auxiliary.

A prominent example is the use of (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) as chiral reagents. These reagents have been successfully used in the asymmetric synthesis of both enantiomers of 2-n-propyl-4-pentenoic acid. nih.gov The methodology involves the formation of a chiral hydrazone, followed by deprotonation and alkylation with an appropriate electrophile. Subsequent hydrolysis yields the desired chiral carboxylic acid. nih.gov

Multistep Synthetic Pathways and Route Optimization

The synthesis of this compound typically involves a multistep sequence. A common pathway starts from a chiral precursor, such as (S)-valinol. acs.org A five-step sequence can be employed, beginning with the protection of the amino group, followed by acylation, alkylation, deprotection, and finally oxidation to the carboxylic acid. acs.org

A representative synthetic scheme for this compound starting from (S)-valinol is outlined below: acs.org

Protection: (S)-valinol is reacted to form a chiral oxazolidinone.

Acylation: The oxazolidinone is acylated with valeryl chloride.

Alkylation: The acylated oxazolidinone is deprotonated and then alkylated with allyl bromide.

Cleavage: The resulting product is subjected to reductive cleavage, for example with lithium aluminum hydride, to remove the chiral auxiliary and yield a chiral alcohol.

Oxidation: The alcohol is oxidized to the final carboxylic acid product, this compound.

Control and Analytical Determination of Enantiomeric Excess

Ensuring the enantiomeric purity of the final product is paramount. Enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. thieme-connect.de

Several analytical techniques are employed to determine the enantiomeric excess of this compound. A common method involves converting the chiral carboxylic acid into diastereomeric amides by reacting it with a chiral amine. These diastereomers can then be separated and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase. thieme-connect.de

Direct methods using chiral stationary phases in HPLC are also widely used. ekb.egresearchgate.net The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. ekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is often achieved by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum. thieme-connect.de

The determination of the absolute configuration is also a critical step. While this can sometimes be inferred from the known stereochemistry of the chiral auxiliary or catalyst used, it is often confirmed by X-ray crystallography of a suitable crystalline derivative. york.ac.uk

Table 2: Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleApplication to this compound
Chiral HPLCSeparation of enantiomers on a chiral stationary phase. ekb.egDirect analysis of the enantiomeric mixture.
GC of DiastereomersConversion to diastereomeric derivatives followed by separation on an achiral column.Derivatization with a chiral alcohol or amine.
NMR SpectroscopyUse of chiral solvating agents or derivatization to create diastereomers with distinct NMR signals. thieme-connect.deAnalysis of the resulting diastereomeric mixture.

Innovative Synthetic Approaches to Novel 4-Pentenoic Acid Derivatives

Research into the synthesis of 4-pentenoic acid derivatives continues to evolve, with new and innovative methods being developed. These approaches often focus on improving efficiency, sustainability, and expanding the scope of accessible structures.

One area of innovation is the use of chemoenzymatic methods. For example, the bromolactonization of 4-pentenoic acid can be catalyzed by a vanadium-dependent chloroperoxidase, which generates hypobromite (B1234621) in situ from bromide and hydrogen peroxide. nih.gov This enzymatic approach offers a greener alternative to traditional methods that use stoichiometric amounts of halogenating agents. nih.gov

Another innovative strategy involves the use of organocatalysis for the oxidative lactonization of pentenoic acids. mdpi.com These metal-free methods utilize inexpensive and environmentally friendly organic catalysts and oxidants like hydrogen peroxide. mdpi.com

The development of cascade reactions also represents a significant advancement. For instance, a copper(II) catalyzed aerobic [3+2] annulation/ring-opening cascade reaction has been developed for the synthesis of 5-(pyrazol-4-yl) pentanoic acid derivatives. rsc.org Such cascade processes are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, reducing the number of synthetic steps and waste generation. rsc.org

Furthermore, post-modification of 4-pentenoic acid derivatives opens up avenues for creating functional materials. For example, glycidyl (B131873) 4-pentenoate, synthesized from 4-pentenoic acid, can be copolymerized with carbon dioxide to produce biodegradable polycarbonates with vinyl side chains that can be further functionalized. frontiersin.org

Investigation of Metabolic Pathways and Biotransformation of R 2 Propyl 4 Pentenoic Acid

Formation and Enzymatic Biogenesis from Precursors

Role of Cytochrome P450 Isoenzymes in Biotransformation

The biotransformation of valproic acid to 2-propyl-4-pentenoic acid is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, isoenzymes CYP2A6, CYP2C9, and CYP2B6 have been identified as key players in this desaturation reaction. nih.gov The process is understood to involve the formation of a carbon-centered free radical at the C-4 position of valproic acid, which then leads to the formation of the double bond characteristic of 4-ene-VPA. nih.gov Studies have shown that the induction of these CYP enzymes can lead to an increased formation of 2-propyl-4-pentenoic acid. nih.gov

It is important to note that the metabolism of the enantiomers of 2-propyl-4-pentenoic acid is stereoselective. Preliminary metabolic studies in rat hepatocytes have demonstrated significant differences in the biotransformation of the (R)- and (S)-enantiomers. nih.gov While the (S)-enantiomer is preferentially metabolized to (E)-2,4-diene-VPA, the (R)-enantiomer is predominantly converted to 4,5-dihydroxy-VPA γ-lactone. nih.gov

Table 1: Cytochrome P450 Isoenzymes Involved in the Formation of 2-Propyl-4-pentenoic acid from Valproic Acid

IsoenzymeRole in Formation
CYP2A6Catalyzes the desaturation of valproic acid
CYP2C9A primary enzyme in the formation of 4-ene-VPA
CYP2B6Contributes to the formation of 4-ene-VPA

β-Oxidation Pathways of (R)-2-Propyl-4-pentenoic Acid

Once formed, this compound can enter the mitochondrial β-oxidation pathway, a central route for fatty acid metabolism. researchgate.net However, its structure and subsequent metabolism can interfere with this process.

Formation of Downstream Metabolites via Mitochondrial β-Oxidation

This compound undergoes β-oxidation, leading to the formation of various downstream metabolites. caymanchem.com A key aspect of its metabolism is the stereoselective formation of 4,5-dihydroxy-VPA γ-lactone from the (R)-enantiomer. nih.gov This suggests a metabolic pathway that may involve epoxidation at the 4,5-double bond followed by hydrolysis and lactonization, although the precise enzymatic steps are not fully elucidated. The biotransformation of 4-ene-VPA within the mitochondria can also lead to the formation of a coenzyme A (CoA) ester, 4-ene-VPA-CoA. clinpgx.org This intermediate can then be a substrate for further β-oxidation, potentially leading to the formation of reactive species such as (E)-2,4-diene-VPA-CoA, although this latter metabolite is more prominently formed from the (S)-enantiomer. nih.govclinpgx.org

Mechanisms of Inhibition of Fatty Acid β-Oxidation Enzymes

This compound and its parent compound, valproic acid, are known inhibitors of mitochondrial fatty acid β-oxidation. researchgate.netnih.gov Several mechanisms contribute to this inhibition. One significant mechanism is the sequestration of mitochondrial coenzyme A. researchgate.net The formation of 4-ene-VPA-CoA reduces the available pool of free CoA, which is essential for the activation and subsequent oxidation of endogenous fatty acids. researchgate.netseragpsych.com

Furthermore, reactive metabolites generated from the β-oxidation of 4-ene-VPA, such as (E)-2,4-diene-VPA-CoA, can covalently bind to and inactivate key enzymes involved in the β-oxidation spiral. researchgate.netresearchgate.net This irreversible inhibition of enzymes further disrupts the mitochondrial fatty acid metabolism. The inhibitory effects of 2-propyl-4-pentenoic acid appear to be broad-spectrum, affecting the oxidation of medium-chain fatty acids. nih.gov

Table 2: Mechanisms of β-Oxidation Inhibition by 2-Propyl-4-pentenoic Acid Metabolites

MechanismDescription
Coenzyme A SequestrationFormation of 4-ene-VPA-CoA depletes the mitochondrial pool of free CoA. researchgate.netseragpsych.com
Enzyme InactivationReactive metabolites, such as (E)-2,4-diene-VPA-CoA, can covalently modify and inactivate β-oxidation enzymes. researchgate.netresearchgate.net

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of compounds with endogenous molecules to increase their water solubility and facilitate their excretion. For the metabolites of this compound, conjugation with glutathione (B108866) is a significant pathway.

Glutathione Conjugation and N-Acetylcysteine Adduct Formation

The formation of glutathione (GSH) conjugates is a critical detoxification pathway for reactive electrophilic metabolites. The downstream metabolite, (E)-2,4-diene-VPA, which is more prominently formed from the (S)-enantiomer of 4-ene-VPA, is known to be a substrate for glutathione S-transferases (GSTs). nih.govnih.gov This enzymatic conjugation results in the formation of a glutathione adduct. nih.gov The structure of this adduct has been identified as 5-(glutathion-S-yl)-3-ene VPA. nih.gov

Following its formation, the glutathione conjugate can be further metabolized through the mercapturic acid pathway. This involves sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. This process leads to the formation of an N-acetylcysteine (NAC) adduct, which is then excreted in the urine. nih.gov The corresponding NAC conjugate has been identified as 5-(N-acetylcystein-S-yl)-3-ene VPA. nih.gov The detection of these conjugates in urine serves as an indicator of the in vivo generation of the reactive (E)-2,4-diene-VPA intermediate. nih.gov While this pathway is well-established for the metabolite derived from the (S)-enantiomer, the extent to which the (R)-enantiomer or its primary metabolite, 4,5-dihydroxy-VPA γ-lactone, undergo glutathione conjugation is less clear.

Amino Acid Conjugation Mechanisms

The biotransformation of xenobiotic carboxylic acids, such as this compound, can involve conjugation with amino acids, a significant pathway in their detoxification and elimination. This metabolic route is particularly relevant for compounds that are poor substrates for other conjugation reactions or when primary metabolic pathways like β-oxidation are compromised.

The mechanism of amino acid conjugation is a two-step enzymatic process that primarily occurs within the mitochondria of liver and kidney cells. jove.com The initial and rate-limiting step involves the activation of the carboxylic acid moiety of the xenobiotic compound. This activation is an ATP-dependent reaction catalyzed by a mitochondrial medium-chain acyl-CoA synthetase (ACSM), resulting in the formation of a high-energy acyl-CoA thioester intermediate. flinders.edu.aunih.gov

Following its formation, the xenobiotic acyl-CoA thioester undergoes the second step of the conjugation process. This involves the transfer of the acyl group from the acyl-CoA intermediate to the amino group of an amino acid. This reaction is catalyzed by an acyl-CoA:amino acid N-acyltransferase (such as glycine N-acyltransferase, GLYAT). flinders.edu.au The specific amino acid utilized for conjugation can vary depending on the xenobiotic substrate and the animal species. In humans, glycine is the most common amino acid involved in this pathway, although conjugation with glutamine and taurine (B1682933) also occurs. flinders.edu.aunih.gov

While direct studies on the amino acid conjugation of this compound are limited, evidence from structurally related compounds provides insights into its potential metabolic fate. For instance, the parent compound, valproic acid, undergoes minor conjugation with glycine in rats. al-edu.com More significantly, studies on an α-fluorinated analog of 2-propyl-4-pentenoic acid, designed to inhibit β-oxidation, revealed a metabolic shift towards amino acid conjugation. In rats and mice, this analog predominantly forms an L-glutamine conjugate. al-edu.comnih.gov This suggests that when the primary β-oxidation pathway is impeded, amino acid conjugation becomes a more prominent route of metabolism for 2-propyl-4-pentenoic acid and its derivatives. The formation of glutamate and glutamine conjugates has also been identified for valproic acid in patients undergoing therapy. nih.gov

General Mechanism of Amino Acid Conjugation:

StepDescriptionEnzymes InvolvedCellular Location
1. Activation The xenobiotic carboxylic acid is activated to a high-energy acyl-CoA thioester in an ATP-dependent manner.Acyl-CoA Synthetase (e.g., ACSM)Mitochondria
2. Conjugation The acyl group is transferred from the acyl-CoA thioester to the amino group of an amino acid.Acyl-CoA:amino acid N-acyltransferase (e.g., GLYAT)Mitochondria

Stereoselective Differences in the Metabolic Fate of 2-Propyl-4-pentenoic Acid Enantiomers

The metabolism of 2-Propyl-4-pentenoic acid exhibits notable stereoselectivity, with the (R)- and (S)-enantiomers following distinct biotransformation pathways. This differential metabolism has been observed in studies utilizing freshly isolated rat hepatocytes, which have demonstrated that the two enantiomers are metabolized to different major products. nih.gov

Preliminary metabolic studies have shown that the incubation of this compound with rat hepatocytes leads to a greater formation of 4,5-diOH-VPA γ-lactone. In contrast, incubations with (S)-2-Propyl-4-pentenoic acid result in a higher production of 2-n-propyl-2(E),4-pentadienoic acid (Δ2E,4-VPA). nih.gov These findings highlight the stereoselective nature of the enzymes involved in the metabolism of 2-Propyl-4-pentenoic acid.

The formation of these different metabolites suggests that the (R)- and (S)-enantiomers may have different toxic potential, as they serve as substrates for different enzymatic pathways, potentially leading to the generation of different reactive intermediates. nih.gov The biotransformation of valproic acid to 2-propyl-4-pentenoic acid itself also displays enantiotopic differentiation, with a preference for the formation of the (R)-enantiomer in rat hepatocytes. nih.gov

Metabolic Fate of 2-Propyl-4-pentenoic Acid Enantiomers in Rat Hepatocytes:

EnantiomerMajor MetaboliteMetabolic Pathway Implication
This compound 4,5-diOH-VPA γ-lactonePredominantly undergoes oxidation at the terminal double bond.
(S)-2-Propyl-4-pentenoic acid 2-n-propyl-2(E),4-pentadienoic acid (Δ2E,4-VPA)Preferentially undergoes dehydrogenation to form a conjugated diene system.

Mechanistic Studies on the Biochemical Interactions of R 2 Propyl 4 Pentenoic Acid

Molecular Interactions with Endogenous Cellular Enzymes

(R)-2-Propyl-4-pentenoic acid exerts its primary biochemical effects through direct and indirect interactions with a range of endogenous cellular enzymes, predominantly those involved in fatty acid metabolism. Upon entering the cell, it is activated to its coenzyme A (CoA) thioester, (R)-2-propyl-4-pentenoyl-CoA, which is the primary form that interacts with mitochondrial enzymes.

The principal targets of this compound are the enzymes of the mitochondrial fatty acid β-oxidation spiral . This metabolic pathway is crucial for the degradation of fatty acids to produce acetyl-CoA, which subsequently enters the Krebs cycle for energy production. This compound, particularly its CoA derivative, has been shown to be a potent inhibitor of this pathway. nih.gov

One of the key enzymes affected is 3-ketoacyl-CoA thiolase (also known as thiolase). This enzyme catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The interaction of metabolites of unsaturated fatty acids, such as this compound, with this enzyme can lead to significant disruption of fatty acid metabolism.

Furthermore, studies on the parent compound, valproic acid, and its metabolites suggest an interaction with carnitine palmitoyltransferase I (CPT I) , the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. Inhibition of this enzyme would further contribute to the disruption of fatty acid oxidation.

Elucidation of Specific Enzyme Inhibition Mechanisms

The inhibitory action of this compound and its metabolites on the enzymes of fatty acid β-oxidation is believed to occur through a mechanism-based irreversible inhibition, also known as "suicide inhibition." In this process, the enzyme recognizes the inhibitor as a substrate and begins its catalytic cycle. However, a highly reactive intermediate is generated during this process, which then covalently binds to a residue in the active site of the enzyme, leading to its irreversible inactivation.

For instance, the metabolism of the structurally related compound, 4-pentenoic acid, leads to the formation of 3-keto-4-pentenoyl-CoA. This metabolite has been identified as a potent irreversible inhibitor of 3-ketoacyl-CoA thiolase. nih.gov It is proposed that the α,β-unsaturated ketone functionality of this intermediate is highly electrophilic and susceptible to nucleophilic attack by an active site residue of the thiolase, leading to covalent modification and inactivation of the enzyme. nih.gov

While the precise stereospecific mechanism for the (R)-enantiomer of 2-propyl-4-pentenoic acid is a subject of ongoing investigation, it is hypothesized to follow a similar pathway. The metabolism of (R)-2-propyl-4-pentenoyl-CoA through the β-oxidation pathway would generate a reactive intermediate capable of covalently modifying and inactivating key enzymes. Studies have demonstrated the covalent binding of 2-propyl-4-pentenoic acid to tissue proteins, supporting the formation of such reactive intermediates. nih.gov

Modulation of Endogenous Metabolic Processes

The inhibition of fatty acid β-oxidation by this compound has significant downstream consequences for cellular metabolism, impacting lipid homeostasis and indirectly influencing other interconnected metabolic pathways, such as those involved in neurotransmitter synthesis.

Impact on Lipid Metabolism Homeostasis

The primary and most direct metabolic consequence of exposure to this compound is the disruption of lipid metabolism. The inhibition of β-oxidation leads to an accumulation of fatty acids and their CoA esters within the cell, which can contribute to a state of lipid dysregulation.

Research has demonstrated that 2-propyl-4-pentenoic acid is a potent inhibitor of the metabolism of medium-chain fatty acids. nih.gov For example, in rat liver homogenates, it strongly inhibits the breakdown of decanoic acid, leading to a decrease in the formation of its β-oxidation products, octanoic and hexanoic acids. nih.gov This inhibition disrupts the normal flow of metabolites through the fatty acid oxidation pathway.

The accumulation of acyl-CoA esters can have several detrimental effects, including the sequestration of the free coenzyme A pool, which is essential for numerous metabolic reactions. Furthermore, the buildup of fatty acids can lead to their esterification into triglycerides, contributing to the development of steatosis, or fatty liver.

Table 1: Effects of this compound on Key Markers of Lipid Metabolism

Metabolic MarkerObserved EffectUnderlying MechanismReference
Mitochondrial β-oxidation of medium-chain fatty acidsStrongly InhibitedInhibition of β-oxidation enzymes, such as 3-ketoacyl-CoA thiolase. nih.gov
Intracellular levels of fatty acyl-CoA estersIncreasedBlockade of the β-oxidation pathway.
Triglyceride accumulationIncreasedShunting of excess fatty acids towards triglyceride synthesis.
Free Coenzyme A (CoA) poolPotentially DecreasedSequestration of CoA as accumulating acyl-CoA esters.

Indirect Influence on Neurotransmitter Systems via Precursor Metabolites

The intricate web of cellular metabolism means that a significant disruption in one pathway, such as fatty acid β-oxidation, can have far-reaching consequences for others, including the synthesis of neurotransmitters. The inhibition of β-oxidation by this compound can indirectly influence the availability of precursors for the synthesis of key neurotransmitters like glutamate (B1630785) and γ-aminobutyric acid (GABA).

The link between fatty acid oxidation and neurotransmitter synthesis lies in the Krebs cycle. Acetyl-CoA, the primary product of β-oxidation, is a major fuel for the Krebs cycle. A reduction in acetyl-CoA production due to the inhibition of β-oxidation can lead to a decrease in the flux through the Krebs cycle. This, in turn, can affect the levels of Krebs cycle intermediates, some of which are direct precursors for the synthesis of amino acid neurotransmitters.

Specifically, α-ketoglutarate , a key intermediate of the Krebs cycle, is the direct precursor for the synthesis of the excitatory neurotransmitter glutamate . Glutamate, in turn, is the precursor for the synthesis of the main inhibitory neurotransmitter, GABA , via the enzyme glutamate decarboxylase.

Therefore, by inhibiting fatty acid oxidation and consequently reducing the supply of acetyl-CoA to the Krebs cycle, this compound may lead to a depletion of α-ketoglutarate. This depletion would limit the synthesis of glutamate, and subsequently, GABA. Such an imbalance in the primary excitatory and inhibitory neurotransmitter systems in the brain could have significant neurological implications. While direct experimental evidence specifically linking this compound to altered α-ketoglutarate and neurotransmitter levels in the brain requires further investigation, the established metabolic connections provide a strong basis for this indirect mechanism of action.

Advanced Analytical and Spectroscopic Characterization of R 2 Propyl 4 Pentenoic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the analysis of (R)-2-Propyl-4-pentenoic acid, providing the necessary resolution to separate it from other compounds and its stereoisomer. Mass spectrometry coupling offers the sensitivity and specificity required for trace-level detection in research applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful and widely adopted technique for the sensitive and specific quantification of 2-propyl-4-pentenoic acid in biological samples. Given the chiral nature of the target analyte, the development of stereoselective assays is crucial. Chiral stationary phases (CSPs) are often employed to achieve the separation of the (R) and (S) enantiomers.

Methodologies have been developed for the analysis of the racemic mixture in human plasma. One such method utilized pre-column derivatization to enhance chromatographic retention and ionization efficiency. The derivatives are then separated, often using a gradient elution on a C18 column, and quantified by positive electrospray ionization (ESI) with multiple reaction monitoring (MRM). This approach can achieve low limits of quantification, for instance, down to 20 ng/mL for 4-ene VPA.

For optimal performance, various parameters are meticulously optimized, including the mobile phase composition, flow rate, and mass spectrometer settings. The selection of precursor and product ion transitions in MRM mode ensures high selectivity by minimizing interference from matrix components.

Table 1: Illustrative HPLC-MS/MS Parameters for 2-Propyl-4-pentenoic Acid Analysis

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose- or amylose-based) or C18 (with derivatization)
Mobile Phase Gradient elution with mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers (e.g., ammonium (B1175870) acetate)
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
MS Detection Tandem Mass Spectrometry (MS/MS)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Dependent on derivatization and ionization mode (e.g., [M+H]⁺ or [M-H]⁻)
Product Ion (m/z) Characteristic fragment ions for the specific derivative

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of this compound. Due to the low volatility and polar nature of carboxylic acids, derivatization is a common prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.

Various derivatization agents can be employed, such as silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or alkylating agents (e.g., isobutyl chloroformate). The choice of derivatization reagent influences the subsequent GC separation and MS fragmentation. Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

Quantification is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte. This enhances the sensitivity and selectivity of the assay. Deuterated analogues of the analyte are frequently used as internal standards to ensure accuracy and precision.

Table 2: Typical GC-MS Analysis Parameters for 2-Propyl-4-pentenoic Acid

ParameterCondition
Derivatization Required (e.g., silylation, esterification)
Column Capillary column (e.g., HP-5MS, DB-5)
Carrier Gas Helium
Injection Mode Splitless or split
Temperature Program Ramped temperature gradient to ensure separation
Ionization Mode Electron Ionization (EI)
MS Detection Mass Spectrometer
Scan Type Selected Ion Monitoring (SIM) or Full Scan

Strategies for Sample Preparation and Derivatization in Biological Matrices for Research Applications

The accurate analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates necessitates effective sample preparation to remove interfering substances and concentrate the analyte. The complexity of these matrices requires multi-step procedures to ensure the reliability of the analytical results.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. After washing away interferences, the analyte is eluted with a suitable solvent.

As mentioned previously, derivatization is often essential, particularly for GC-MS analysis. For HPLC-MS/MS, derivatization can also be employed to improve chromatographic properties and enhance ionization. For instance, derivatization with a reagent that introduces a permanently charged group can significantly increase the signal intensity in ESI-MS. A notable example is the use of 4-dimethylaminobenzylamine (B93267) dihydrochloride (B599025) for the pre-column derivatization of 2-propyl-4-pentenoic acid in plasma samples, enabling sensitive quantification by HPLC-MS/MS.

Advanced Spectroscopic Analysis of this compound

Spectroscopic techniques are vital for the definitive structural confirmation of this compound and for understanding its behavior in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

While specific experimental NMR data for the pure (R)-enantiomer is not widely available in public databases, the expected spectral features can be predicted based on the molecular structure.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the propyl group, the methine proton at the chiral center (C2), the methylene (B1212753) protons adjacent to the double bond (C3), and the terminal vinyl protons (C5). The chemical shifts and coupling constants (J-values) between adjacent protons would provide confirmation of the connectivity. For example, the vinyl protons would exhibit characteristic splitting patterns.

¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (e.g., carboxyl, olefinic, aliphatic). The carboxyl carbon (C1) would resonate at the lowest field (downfield), while the aliphatic carbons of the propyl group would appear at the highest field (upfield).

Definitive assignment of all proton and carbon signals would typically require a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Structural Modifications and Analogues of R 2 Propyl 4 Pentenoic Acid in Research

Design and Synthesis of Halogenated Analogues

The introduction of halogen atoms, particularly fluorine, into the structure of 2-propyl-4-pentenoic acid (also known as 4-ene-VPA) represents a key strategy in medicinal chemistry to modulate a molecule's metabolic fate. The design of these analogues is often aimed at blocking specific metabolic pathways that are believed to lead to the formation of toxic byproducts.

The synthesis of the enantiomers of 4-ene-VPA itself has been accomplished through asymmetric synthesis. One method involves using chiral auxiliaries such as (4S)-4-(2-propyl)-2-oxazolidone and (4R,5S)-4-methyl-5-phenyloxazolidone nih.gov. Alkylation of the n-valeryl derivatives of these auxiliaries with allyl bromide, followed by cleavage and oxidation, yields the desired (R)- and (S)-4-ene-VPA with high enantiomeric purity nih.gov. This foundational synthesis provides the basis for creating more complex analogues.

A significant focus of research has been on α-fluorinated analogues of 4-ene-VPA. The rationale behind introducing a fluorine atom at the α-position (the carbon adjacent to the carboxyl group) is to strategically block the metabolic pathway of β-oxidation clinpgx.orgnih.govnih.gov. The β-oxidation of 4-ene-VPA is understood to be a critical step in the formation of a reactive and toxic metabolite, (E)-2,4-diene-VPA-CoA clinpgx.orgnih.gov.

Studies have demonstrated that this "metabolic diversion" is effective. The presence of the α-fluoro group prevents the formation of the CoA ester of the fatty acid, which is a necessary prerequisite for entry into the mitochondrial β-oxidation spiral clinpgx.orgnih.gov. Research in rat models has confirmed that α-fluorination of 4-ene-VPA successfully averts its metabolism through this pathway, which is linked to eliminating drug-related hepatotoxicity nih.govcapes.gov.br. This strategic modification forces the compound to be processed through alternative metabolic routes, fundamentally altering its biological impact.

Comparative Metabolic Studies of (R)-2-Propyl-4-pentenoic Acid Analogues

Comparative studies are crucial for understanding the impact of structural modifications. When comparing 4-ene-VPA to its α-fluorinated analogue (α-fluoro-4-ene-VPA) in rats, significant differences in their metabolic profiles emerge despite similar initial serum concentration-time profiles nih.govcapes.gov.br.

A notable distinction is observed in their Phase II metabolism. 4-ene-VPA undergoes extensive glucuronidation, which contributes to enterohepatic circulation and a second peak in serum concentration several hours after administration nih.gov. In stark contrast, α-fluoro-4-ene-VPA does not exhibit these characteristics; its major Phase II metabolite is the corresponding L-glutamine conjugate nih.govcapes.gov.br. Furthermore, the toxic metabolite (E)-2-propyl-2,4-pentadienoic acid and its N-acetylcysteine conjugate were detected only in rats treated with 4-ene-VPA, not its fluorinated counterpart nih.govcapes.gov.br. These findings strongly suggest that the differences in toxicity between the two compounds are rooted in their divergent metabolic pathways rather than their pharmacokinetic properties nih.gov.

Metabolic differences are also striking when comparing the two enantiomers, (R)- and (S)-4-ene-VPA. Preliminary studies in isolated rat hepatocytes revealed that the biotransformation of the two isomers differs significantly nih.gov. Incubations with (R)-4-ene-VPA as the substrate resulted in the formation of larger amounts of the 4,5-diOH-VPA γ-lactone metabolite nih.gov. Conversely, incubations with (S)-4-ene-VPA produced greater quantities of the diene metabolite, (E)-2-propyl-2,4-pentadienoic acid nih.gov. These stereoselective metabolic differences suggest that the two enantiomers may possess different hepatotoxic potentials nih.gov.

Comparative Metabolism of 4-ene-VPA Analogues
CompoundKey Metabolic PathwayMajor Metabolite(s)Associated Toxic Metabolite Detected
4-ene-VPAβ-oxidation, GlucuronidationGlucuronide conjugate(E)-2-propyl-2,4-pentadienoic acid, N-acetylcysteine conjugate
α-fluoro-4-ene-VPABlocked β-oxidation, Amino acid conjugationL-glutamine conjugateNo
(R)-4-ene-VPA(pathway not fully specified)4,5-diOH-VPA γ-lactoneLess (E)-2-propyl-2,4-pentadienoic acid produced
(S)-4-ene-VPA(pathway not fully specified)(E)-2-propyl-2,4-pentadienoic acidMore (E)-2-propyl-2,4-pentadienoic acid produced

Structure-Activity Relationship Studies in Related Unsaturated Fatty Acids

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For unsaturated analogues of VPA, research has shown that anticonvulsant potency is highly correlated with molecular volume and lipophilicity nih.gov. This correlation suggests that the mechanism of action may not involve a specific, shape-dependent receptor site, but rather a more general interaction with the plasma membrane nih.gov.

Further studies investigating the binding of VPA and its unsaturated metabolites to human albumin have provided additional insights. The introduction of a double bond into the carbon backbone of VPA, as seen in 2-ene-VPA and 4-ene-VPA, increases the compound's affinity for albumin at both major binding sites (site I and site II) nih.gov. Among the unsaturated metabolites, 2-ene-VPA showed a higher potency for inhibiting probe binding than 4-ene-VPA, which in turn was more potent than or equal to VPA itself nih.gov. This indicates that the position of the double bond influences the strength of the interaction with plasma proteins.

Investigation of Other Metabolites Derived from Valproic Acid

This compound is just one of many metabolites of the parent drug, Valproic Acid (VPA). The metabolism of VPA is complex, proceeding through at least three major routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation clinpgx.orgnih.gov. These pathways produce a diverse array of metabolites, each with potentially different therapeutic or toxic effects nih.gov.

Glucuronidation: This is a major pathway, accounting for a significant portion of VPA elimination. The primary metabolite is Valproate-glucuronide (VPAG), which is then excreted in the urine clinpgx.orgnih.gov.

β-Oxidation: This mitochondrial pathway generates several metabolites, including 2-ene-VPA (2-n-propyl-2-pentenoic acid) and Valproyl-CoA nih.govmdpi.com. While 2-ene-VPA is considered a therapeutic metabolite, this pathway can also lead to toxic compounds if it proceeds from 4-ene-VPA nih.govnih.gov.

CYP-Mediated Oxidation: This is considered a minor route but is responsible for producing key metabolites, including the unsaturated 4-ene-VPA and hydroxylated metabolites like 4-hydroxy-VPA and 5-hydroxy-VPA nih.govnih.gov. The isoenzymes CYP2C9, CYP2B6, and CYP2A6 are primarily involved in this process nih.govnih.gov.

The intricate metabolism of VPA explains the diversity of its active, inactive, and toxic byproducts mdpi.com.

Major Metabolites of Valproic Acid (VPA)
MetaboliteMetabolic PathwayGeneral Role
Valproate-glucuronide (VPAG)GlucuronidationMajor urinary metabolite, elimination
2-ene-VPAβ-OxidationTherapeutic
4-ene-VPACYP OxidationPrecursor to toxic metabolites
(E)-2,4-diene-VPAβ-Oxidation of 4-ene-VPAToxic
Valproyl-CoAβ-OxidationTherapeutic, intermediate
4-hydroxy-VPACYP OxidationInactive
5-hydroxy-VPACYP OxidationInactive

Emerging Research Perspectives and Future Directions for R 2 Propyl 4 Pentenoic Acid

Development of Novel Stereoselective Synthetic Methodologies

The study of (R)-2-Propyl-4-pentenoic acid is fundamentally reliant on the availability of enantiomerically pure samples. Asymmetric synthesis is therefore a critical area of research. Early methods successfully employed chiral auxiliaries to achieve high enantiomeric excess. nih.govnih.gov

One established method involves the use of (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine, known as RAMP and SAMP respectively, as chiral auxiliaries to direct the stereochemical outcome of the synthesis. nih.gov Another successful approach utilized oxazolidinone-based chiral auxiliaries, such as (4S)-4-(2-propyl)-2-oxazolidone and (4R,5S)-4-methyl-5-phenyloxazolidone. nih.gov This latter method, involving the alkylation of n-valeryl derivatives with allyl bromide followed by cleavage and oxidation, achieved greater than 93% enantiomeric excess. nih.gov

Future research is aimed at developing more efficient, scalable, and environmentally benign stereoselective synthetic routes. Modern asymmetric synthesis offers a toolkit of advanced strategies that could be adapted for this purpose.

MethodologyDescriptionPotential Advantages
Chiral Auxiliary ControlA chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired product. The auxiliary is removed in a final step. sigmaaldrich.comdu.ac.inresearchgate.netHigh levels of stereocontrol are often achievable and the auxiliary can potentially be recycled. york.ac.uk
Asymmetric CatalysisA small amount of a chiral catalyst (e.g., metal complex or organocatalyst) is used to generate large quantities of the enantiomerically enriched product.High efficiency (low catalyst loading), reduced waste, and potential for large-scale production. cutm.ac.in
BiocatalysisUtilizes enzymes or whole microorganisms to perform stereoselective transformations. Enzymes are inherently chiral and can catalyze reactions with exceptional selectivity.Environmentally friendly (mild reaction conditions), highly selective, and can be used for complex transformations. slideshare.net
Chiral Reagent ControlA stoichiometric amount of a chiral reagent is used to convert an achiral substrate into a chiral product. york.ac.ukuwindsor.caCan be effective for specific transformations where catalytic methods are not available.

The application of these modern techniques could lead to more direct and atom-economical syntheses of this compound, facilitating broader and more in-depth biological investigations.

In-depth Computational Modeling of Enzymatic Interactions

While direct computational studies on this compound are limited, the compound's known interactions with metabolic enzymes present a fertile ground for future in-silico research. It is understood that its parent compound, valproic acid, and its metabolites can inhibit enzymes involved in fatty acid β-oxidation. nih.govnih.gov This inhibition is a key aspect of its biological activity and associated toxicities.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this chiral molecule interacts with enzyme active sites. nih.gov Such studies can predict binding affinities, identify key amino acid residues involved in the interaction, and explain the structural basis for the stereoselective metabolism and activity of the (R)-enantiomer versus the (S)-enantiomer.

Potential Enzyme TargetBiological RoleRationale for Modeling
Acyl-CoA Dehydrogenases (ACADs)Catalyze the initial step of mitochondrial β-oxidation.To understand how this compound may act as a substrate or inhibitor, potentially explaining observed metabolic disruptions. plos.org
3-ketoacyl-CoA thiolaseCatalyzes the final step of β-oxidation, cleaving a ketoacyl-CoA. nih.govTo investigate the mechanism of inhibition by metabolites and explore stereoselective differences. nih.gov
Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2A6)Involved in the oxidative metabolism of valproic acid and its metabolites. mdpi.comTo model the binding orientation of the (R)-enantiomer and predict its propensity for metabolism via specific CYP isoforms.
Histone Deacetylases (HDACs)Valproic acid is a known HDAC inhibitor. nih.govTo explore if this compound retains HDAC inhibitory activity and to model its binding to different HDAC isoforms. nih.gov

These computational approaches can guide the design of biochemical experiments and help rationalize observed biological outcomes, accelerating research into the molecule's specific mechanisms of action.

Identification of Novel Biological Targets for Academic Inquiry

Current research has primarily linked 2-propyl-4-pentenoic acid to the metabolic pathways of its parent drug, valproic acid. However, as a chiral short-chain fatty acid, its structural characteristics suggest it may interact with a broader range of biological targets, particularly receptors that are endogenously activated by fatty acids. The significant difference in teratogenic potential between the (R) and (S) enantiomers strongly indicates stereospecific interactions with biological macromolecules. nih.gov The S-enantiomer has been shown to be approximately four times more potent in inducing neural tube defects in mice than the R-enantiomer. nih.govmdpi.com

Future academic inquiry could focus on exploring the interaction of this compound with novel targets, moving beyond its role as a metabolite.

G-Protein Coupled Receptors (GPCRs): Receptors such as GPR40 (FFAR1) and GPR120 (FFAR4) are activated by medium and long-chain fatty acids and play crucial roles in metabolism and inflammation. mdpi.comnih.gov Investigating whether this compound can modulate these receptors could uncover new signaling pathways through which it exerts biological effects. Studies have shown these receptors are critical for mediating the post-ingestive appetite-stimulating effects of fat. nih.govphysiology.orgresearchgate.net

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that respond to fatty acids and regulate lipid and glucose homeostasis. Exploring the stereoselective interaction of this compound with different PPAR isoforms could reveal novel gene regulatory functions.

Bacterial Enzyme Systems: The fatty acid synthesis (FAS) pathway in bacteria is a validated target for novel antibacterial agents. nih.govresearchgate.net Given its structure as a fatty acid analogue, investigating whether this compound has inhibitory activity against bacterial FAS enzymes like FabI or FabH could open up entirely new avenues of research. nih.govresearchgate.net

Comprehensive Mapping of Metabolic Pathways

A crucial aspect of understanding the biological role of this compound is to map its metabolic fate with high precision. It is known that the metabolism of 2-propyl-4-pentenoic acid can proceed via mitochondrial β-oxidation or cytochrome P450-mediated oxidation. nih.gov Critically, preliminary studies in isolated rat hepatocytes have revealed striking differences in the biotransformation of the two enantiomers. nih.gov

This stereoselective metabolism underscores the importance of studying the enantiomers individually. The (R)-enantiomer was found to produce larger amounts of the 4,5-diOH-VPA gamma-lactone, whereas the (S)-enantiomer led to greater production of the diene metabolite, 2-n-propyl-2(E),4-pentadienoic acid. nih.gov The formation of this diene is considered a key step in the bioactivation pathway leading to toxicity. nih.gov

Differential Metabolism of (R)- and (S)-2-Propyl-4-pentenoic Acid in Rat Hepatocytes nih.gov
EnantiomerMajor Metabolite FormedMetabolic Pathway Implication
This compound4,5-diOH-VPA gamma-lactonePreferential metabolism via epoxidation and subsequent hydrolysis.
(S)-2-Propyl-4-pentenoic acid2-n-propyl-2(E),4-pentadienoic acidPreferential metabolism via β-oxidation pathway, leading to a potentially reactive diene.

Future research should aim to provide a more comprehensive map of these pathways. This includes identifying all downstream metabolites of the (R)-enantiomer, quantifying the flux through different pathways (e.g., β-oxidation vs. glucuronidation), and determining the specific enzymes responsible for each stereoselective step. nih.gov Such detailed metabolic maps are essential for building accurate pharmacokinetic models and for fully understanding the compound's disposition and potential for stereospecific drug-drug interactions.

Integration into Systems Biology and Metabolomics Research

The advent of metabolomics and systems biology provides powerful tools to understand the global impact of a compound on a biological system. Chiral metabolomics, in particular, focuses on the separation and quantification of enantiomers of endogenous metabolites, which can serve as critical biomarkers for health and disease. nih.gov

Integrating this compound into these research frameworks requires advanced analytical methodologies capable of resolving and quantifying chiral carboxylic acids in complex biological matrices like plasma or urine. researchgate.netnih.gov

Key enabling technologies include:

Chiral Derivatization: Reagents can be used to convert the enantiomers into diastereomers, which can then be separated using standard reverse-phase liquid chromatography (LC). researchgate.net

Direct Chiral Chromatography: The use of chiral stationary phases in LC allows for the direct separation of enantiomers without derivatization. nih.gov

Mass Spectrometry (MS): Coupling these separation techniques with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity needed for quantification in biological samples. researchgate.netosti.gov

By applying these chiral metabolomics approaches, researchers can track the levels of this compound and its specific metabolites in response to valproic acid administration. This could establish it as a stereospecific biomarker for particular metabolic states or adverse events. Furthermore, by correlating its levels with changes in other metabolic pathways (e.g., amino acid metabolism, Krebs cycle intermediates), a systems-level understanding of its specific impact on cellular metabolism can be achieved.

Q & A

Q. What validated analytical methods are recommended for quantifying (R)-2-Propyl-4-pentenoic acid in biological matrices?

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been validated for detecting this compound (4-ene VPA) in plasma. Key parameters include:

  • Column : Kinetex C18 (2.1 mm × 100 mm, 2.6 µm) with mobile phase 10 mM ammonium formate (pH 8.0)/methanol (20:80 v/v).
  • Detection : Negative electrospray ionization, monitoring ions at m/z 141.0 for 4-ene VPA.
  • Linearity : 0.1–20 µg/mL (r ≥ 0.9996).
  • Precision/Accuracy : Intra-/inter-day precision <15%, accuracy within ±15% for QC samples. This method is suitable for pharmacokinetic and toxicokinetic studies .

Q. How does the hepatic metabolism of this compound contribute to its toxicity?

4-ene VPA is a cytochrome P450 2C9 (CYP2C9)-mediated metabolite of valproic acid (VPA). Its hepatotoxicity arises from mitochondrial β-oxidation, forming 2-propyl-(E)-2,4-pentadienoic acid ((E)-2,4-diene VPA). This metabolite depletes glutathione (GSH) or generates reactive oxygen species (ROS) via CoA thioester intermediates, leading to mitochondrial dysfunction .

Q. What are the primary metabolic pathways of this compound in humans?

Key pathways include:

  • Phase I : CYP2C9-mediated desaturation to form 4-ene VPA.
  • Phase II : Glucuronidation (minor pathway).
  • β-oxidation : Conversion to (E)-2,4-diene VPA, a toxic intermediate. GC/MS studies confirm 4-ene VPA as a major unsaturated metabolite in urine samples from VPA-treated patients .

Advanced Research Questions

Q. What experimental models are used to investigate the hepatotoxic mechanisms of this compound?

  • In vitro mitochondrial assays : Assess inhibition of palmitoylcarnitine oxidation (50% inhibition at 0.5 mM 4-ene VPA) to evaluate mitochondrial dysfunction.
  • CoA thioester synthesis : Study GSH depletion or ROS generation using isolated hepatocytes or liver homogenates.
  • CYP2C9 allelic variants : Evaluate metabolic variability using recombinant enzymes or genotyped human liver microsomes .

Q. How can researchers resolve contradictions in reported metabolite concentrations across studies?

Discrepancies may arise from:

  • Analytical variability : Differences in LC/MS/MS calibration ranges or ion suppression effects.
  • Sample preparation : Hydrophilic-lipophilic balance (HLB) cartridges vs. protein precipitation for extraction efficiency (recovery: 84.4–100.6% for 4-ene VPA).
  • Species-specific metabolism : Monkey vs. human plasma comparisons require normalization to CYP2C9 activity .

Q. What in vitro approaches are used to assess the neuroteratogenicity of this compound?

  • Embryonic cell cultures : Dose-response studies (e.g., 1 mM 4-ene VPA induces 50% developmental abnormalities in mouse embryos after 26 h).
  • GABAergic/glutamatergic assays : Measure NO pathway alterations linked to convulsive activity.
  • Comparative metabolomics : Contrast 4-ene VPA with fluorinated analogs to isolate toxicophore effects .

Methodological Considerations

Q. How should researchers validate stability parameters for this compound in long-term storage?

  • Short-term stability : 24-hour post-preparation at room temperature.
  • Freeze-thaw cycles : Three cycles with ≤15% deviation in concentration.
  • Long-term storage : -80°C for >1 month (validated via QC samples) .

Q. What strategies mitigate confounding factors in steatosis studies involving this compound?

  • AOP-wise testing : Use adverse outcome pathways (AOPs) to link molecular initiators (e.g., GSH depletion) to triglyceride accumulation.
  • Mixture effects : Combine 4-ene VPA with other steatotic agents (e.g., 4-pentenoic acid) to assess additive/antagonistic effects.
  • Benchmark dose (BMD) modeling : Quantify dose-response relationships for risk assessment .

Data Interpretation and Reporting

Q. How should researchers address limitations in detecting low-abundance metabolites of this compound?

  • Enhanced sensitivity : Use high-resolution MS (HRMS) or derivatization (e.g., trimethylsilylation) for trace detection.
  • Internal standards : Isotope-labeled analogs (e.g., d₆-4-ene VPA) to correct matrix effects.
  • Data-independent acquisition (DIA) : Improve coverage of unsaturated metabolites .

Q. What statistical frameworks are recommended for dose-dependent teratogenicity studies?

  • Benchmark response (BMR) : Set BMR at 10% excess risk for developmental abnormalities.
  • Bootstrap modeling : Estimate confidence intervals for BMD values.
  • Covariate adjustment : Control for maternal pharmacokinetic variability in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.